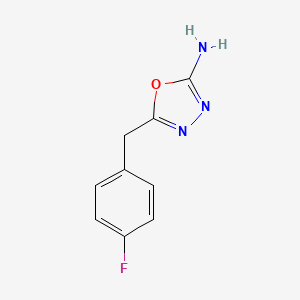

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYIPLTOREIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620088 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828911-26-8 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and characterization data for the key intermediate and the final product.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-fluorophenyl)acetohydrazide, from a commercially available starting material. The subsequent step is the cyclization of this hydrazide to yield the target 1,3,4-oxadiazole ring system.

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)acetohydrazide (Intermediate)

This procedure details the formation of the hydrazide intermediate from the corresponding ester.

Reaction Scheme:

Procedure:

-

To a solution of ethyl 2-(4-fluorophenyl)acetate (1.0 equivalent) in ethanol (approximately 5-10 mL per gram of ester), add hydrazine hydrate (2.0 to 3.0 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting residue, add cold water to precipitate the solid product.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(4-fluorophenyl)acetohydrazide. The product is typically of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound (Final Product)

This section describes the cyclization of the hydrazide intermediate to form the target 1,3,4-oxadiazole.

Reaction Scheme:

Procedure:

-

Dissolve 2-(4-fluorophenyl)acetohydrazide (1.0 equivalent) in methanol (approximately 10-15 mL per gram of hydrazide).

-

To this solution, add a solution of cyanogen bromide (1.0 to 1.2 equivalents) in methanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture on a steam bath to near boiling for a short period, then allow it to stir at room temperature.

-

Concentrate the reaction mixture by distillation under reduced pressure.

-

Neutralize the residue with an aqueous solution of a mild base, such as sodium bicarbonate or ammonium hydroxide, to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the intermediate and final products.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2-(4-Fluorophenyl)acetohydrazide | C₈H₉FN₂O | 168.17 | 162-164 | > 90 |

| This compound | C₉H₈FN₃O | 193.18 | 188-190 | 75-85 |

Table 2: Spectroscopic Data for 2-(4-Fluorophenyl)acetohydrazide

| Data Type | Key Features |

| ¹H NMR (DMSO-d₆) | δ (ppm): 9.1 (s, 1H, -CONH-), 7.3 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), 4.2 (s, 2H, -NH₂), 3.4 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 169.0 (C=O), 161.5 (d, J=242 Hz, C-F), 132.5 (d, J=3 Hz, C), 131.0 (d, J=8 Hz, CH), 115.0 (d, J=21 Hz, CH), 40.0 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 3300-3200 (N-H stretching), 1640 (C=O stretching), 1600 (N-H bending), 1220 (C-F stretching) |

| MS (ESI+) | m/z: 169.08 [M+H]⁺ |

Table 3: Spectroscopic Data for this compound

| Data Type | Key Features |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05 (s, 2H, -NH₂), 4.05 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.5 (C-NH₂), 161.8 (d, J=243 Hz, C-F), 157.0 (C-O), 132.0 (d, J=3 Hz, C), 131.5 (d, J=8 Hz, CH), 115.5 (d, J=21 Hz, CH), 31.0 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 3350-3250 (N-H stretching), 1660 (C=N stretching), 1605 (N-H bending), 1225 (C-F stretching), 1080 (C-O-C stretching) |

| MS (ESI+) | m/z: 194.07 [M+H]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities.[1] This document consolidates available data to serve as a foundational resource for researchers engaged in drug discovery and development. All quantitative data are presented in tabular format for clarity, and key experimental protocols are detailed. Logical and experimental workflows are visualized using Graphviz diagrams to illustrate core concepts.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in biological assays. The available data are summarized below.

Identification and Structural Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₈FN₃O | |

| Molecular Weight | 193.18 g/mol | |

| Canonical SMILES | NC1=NN=C(CC2=CC=C(C=C2)F)O1 | |

| InChI Key | YZCYIPLTOREIPI-UHFFFAOYSA-N | |

| CAS Number | Not explicitly found in searched literature | - |

| MDL Number | MFCD09807212 | |

| PubChem Substance ID | 329816329 |

Physical and Chemical Properties

While specific experimental data for the title compound are limited in the reviewed literature, the following table includes known properties and estimates based on analogous compounds.

| Property | Value | Notes | Source |

| Physical Form | Solid | - | |

| Melting Point (°C) | Data not available | The melting point for the analogous 5-(4-chlorophenyl) derivative is 176–178 °C.[2] The 2-amino-5-phenyl-1,3,4-oxadiazole melts at 237-242 °C. | - |

| Solubility | Data not available | A structurally related quinazolinone derivative is soluble in DMSO, DMF, and acetone; slightly soluble in methanol; and insoluble in water. | [3] |

| pKa | Data not available | The pKa of a base refers to the pKa of its conjugate acid.[4] Primary amines on heterocyclic rings can have varied basicity depending on the ring's electronic nature.[5][6] | - |

| LogP | Data not available | A calculated LogP for the similar N-Cyclopentyl-3-propyl-1,2,4-oxadiazol-5-amine is 2.3766.[7] The LogP for 5-Methyl-1,3,4-oxadiazol-2-amine is calculated to be -0.9.[8] | - |

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established. A reliable method involves the cyclization of a carboxylic acid derivative with semicarbazide, typically using a dehydrating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis

The following protocol is adapted from the synthesis of the analogous compound, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine.[9]

Reaction Scheme: (4-Fluorophenyl)acetic acid + Thiosemicarbazide --(POCl₃)--> this compound

Materials:

-

(4-Fluorophenyl)acetic acid

-

Semicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Deionized water

-

Potassium hydroxide (KOH), saturated solution

-

Ethanol

Procedure:

-

A mixture of (4-fluorophenyl)acetic acid (1 equivalent) and semicarbazide (1 equivalent) is carefully suspended in phosphorus oxychloride (approx. 3 mL per mole of acid).

-

The reaction mixture is heated under reflux for 45-60 minutes.

-

After cooling to room temperature, deionized water (approx. 3 mL) is added cautiously to the mixture.

-

The mixture is then heated under reflux for an additional 4 hours to ensure complete cyclization.

-

The reaction mixture is filtered while hot, and the collected solid is washed with warm water.

-

The filtrate is carefully basified to a high pH using a saturated solution of potassium hydroxide.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from ethanol to yield the purified this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. chemscene.com [chemscene.com]

- 8. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific experimental data on the mechanism of action for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related 2-amino-5-substituted-1,3,4-oxadiazole derivatives. The information provided herein is intended to serve as a scientific guide for research and development purposes.

Introduction: The 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities. This structural feature allows it to participate in hydrogen bonding and other non-covalent interactions with various biological targets. Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a 2-amino substituent and a 5-benzyl group, particularly with a fluorine substitution on the phenyl ring, often correlates with potent antimicrobial, specifically antibacterial, activity.

Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Based on extensive literature on the antimicrobial properties of the 2-amino-1,3,4-oxadiazole scaffold and the frequent association of fluoroquinolone-like structures with antibacterial action, a plausible mechanism of action for this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase).

DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. The enzyme functions as a heterotetramer (GyrA2GyrB2) and facilitates the transient double-stranded breakage of DNA, passage of another DNA segment through the break, and subsequent resealing of the DNA. Inhibition of this process leads to the accumulation of DNA damage and ultimately results in bacterial cell death.

The proposed mechanism involves the binding of this compound to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event would prevent the conformational changes necessary for ATP hydrolysis, thereby inhibiting the supercoiling activity of the enzyme.

Signaling Pathway Diagram

Quantitative Data

While specific quantitative data for this compound is not available, the following table presents data for a structurally related 1,2,4-oxadiazole/pyrrolidine hybrid compound, which has been shown to inhibit E. coli DNA gyrase. This data is provided as a representative example of the potential potency of this class of compounds.

| Compound | Target Enzyme | IC50 (nM)[1] |

| Representative Inhibitor (Compound 16) | E. coli DNA Gyrase | 120 |

| Novobiocin (Reference) | E. coli DNA Gyrase | 170 |

Experimental Protocols

The following protocols are standard methods used to assess the antimicrobial activity and the specific inhibition of DNA gyrase.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[2]

Materials:

-

Mueller-Hinton (MH) broth

-

96-well microtiter plates

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in MH broth to a concentration of approximately 1 x 106 colony-forming units (CFU)/mL.

-

Prepare serial twofold dilutions of the test compound in MH broth in a 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a bacterial concentration of 5 x 105 CFU/mL.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)

-

Relaxed pBR322 plasmid DNA (substrate)

-

E. coli DNA gyrase enzyme

-

Test compound at various concentrations

-

Stop buffer/loading dye (e.g., 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Agarose gel (1%) and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide) and visualization system

Procedure:

-

Prepare a reaction mixture on ice containing the assay buffer and relaxed pBR322 plasmid DNA.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound. The IC50 value can be determined by quantifying the band intensities.

Experimental Workflow Diagram

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound strongly suggest a potential mechanism of action involving the inhibition of bacterial DNA gyrase. The provided experimental protocols offer a clear path for the validation of this hypothesis. Future research should focus on synthesizing this compound and evaluating its activity in both antimicrobial susceptibility assays and specific enzyme inhibition assays. Furthermore, co-crystallization studies of the compound with DNA gyrase could provide definitive structural evidence of its binding mode and mechanism of inhibition.

References

- 1. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]

- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the biological landscape of derivatives of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. While direct and extensive research on this specific parent compound is limited in publicly available literature, this document provides a comprehensive analysis of structurally related 1,3,4-oxadiazol-2-amine derivatives to infer the potential therapeutic avenues of the target compound. This guide synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, which contributes to its favorable pharmacokinetic properties and ability to engage in hydrogen bonding with biological targets.[1] Derivatives of 1,3,4-oxadiazole are known to possess a diverse range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2] The presence of a 4-fluorobenzyl group at the 5-position and an amine group at the 2-position of the oxadiazole core suggests a high potential for biological activity, warranting a thorough investigation of its derivatives.

This guide will explore the biological activities of compounds structurally analogous to this compound, providing a predictive framework for its therapeutic potential.

Synthesis of the 1,3,4-Oxadiazole Core

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. A common and efficient method involves the cyclization of N-acylhydrazides. The general synthetic pathway is outlined below.

Biological Activities of Structurally Related Derivatives

Due to the limited specific data on this compound derivatives, this section will focus on the reported biological activities of analogous compounds, primarily those with substitutions on the 2-amino group and variations of the 5-benzyl moiety.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents.[2] The mechanism of action often involves the inhibition of crucial enzymes or signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole-2-amine Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | Activity (IC50/GP) | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 2-Amino substituted with 2,4-dimethylphenyl; 5-position with 4-methoxyphenyl | MDA-MB-435 (Melanoma) | GP = 15.43 | |

| K-562 (Leukemia) | GP = 18.22 | |||

| T-47D (Breast Cancer) | GP = 34.27 | |||

| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | 2-Amino substituted with 4-bromophenyl; 5-position with 3,4-dimethoxyphenyl | HOP-92 (NSCLC) | GP = 75.06 | |

| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-oxadiazol-2-yl-methyl}-phenyl-amine | 2-Methylamino substituted with phenyl; 5-position with a fluorophenyl-pyridine moiety | Caco-2 | IC50 = 2.3 µM |

GP = Growth Percent as per NCI-60 screening protocol. A lower GP value indicates higher activity.

The data suggests that substitutions on both the 2-amino and the 5-position of the 1,3,4-oxadiazole ring significantly influence the anticancer activity. The presence of a fluorophenyl group in one of the active compounds indicates that a 4-fluorobenzyl substituent may also confer potent anticancer properties.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a common feature in many antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Substitution Pattern | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 2-Thiol substitution; 5-position with 4-fluorophenyl | E. coli | Stronger than ampicillin | |

| S. pneumoniae | Stronger than ampicillin | |||

| P. aeruginosa | >100x stronger than ampicillin | |||

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 2-Amino substituted with dodecyl; 5-position with pyridin-4-yl | M. tuberculosis | MIC = 4–8 µM | |

| 2,5-disubstituted 1,3,4-oxadiazoles containing a naphthofuran moiety | Naphthofuran at 5-position | P. aeruginosa | MIC = 0.2 mg/mL | |

| B. subtilis | MIC = 0.2 mg/mL |

The potent activity of a 5-(4-fluorophenyl) substituted derivative against various bacteria highlights the potential of the 5-(4-fluorobenzyl) moiety in designing effective antimicrobial agents.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Enzyme Inhibition

Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

Table 3: Enzyme Inhibition Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Substitution Pattern | Target Enzyme | Activity (IC50) | Reference |

| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | 2-Amino substituted with dodecyl; various aryl at 5-position | Acetylcholinesterase (AChE) | 12.8–99.2 µM | [1] |

| Butyrylcholinesterase (BChE) | from 53.1 µM | [1] | ||

| 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles | 2-Benzylthio substitution; 5-position with a pyrazole containing a 4-fluorobenzyl group | Xanthine Oxidase (XO) | Evaluated |

The inhibition of cholinesterases by N-alkylated 2-amino-1,3,4-oxadiazoles suggests that derivatives of this compound could be explored for neurodegenerative diseases. The evaluation of a derivative containing a 4-fluorobenzyl moiety as a xanthine oxidase inhibitor points towards potential applications in treating gout.

Ellman's method is a spectrophotometric assay used to determine the activity of cholinesterases and the inhibitory potential of compounds.

Conclusion and Future Directions

Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives based on the this compound scaffold. High-throughput screening against a panel of cancer cell lines, pathogenic microbes, and key enzymes would be a crucial first step in elucidating their therapeutic potential. Further structure-activity relationship (SAR) studies would then guide the optimization of lead compounds to enhance potency and selectivity, paving the way for preclinical and clinical development. This technical guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

spectroscopic analysis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine (NMR, IR, Mass Spec)

Spectroscopic Analysis of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

Introduction

This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester groups, potentially enhancing pharmacological activity by participating in hydrogen bonding with biological targets.[3] This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, based on data from structurally related compounds, and outlines the experimental protocols for its synthesis and analysis.

Molecular Structure

The chemical structure of this compound consists of a central 1,3,4-oxadiazole ring substituted with an amino group at position 2 and a 4-fluorobenzyl group at position 5.

-

Molecular Formula: C₉H₈FN₃O

-

Molecular Weight: 193.18 g/mol

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the amino group, the methylene bridge, and the 4-fluorophenyl ring. The spectrum would typically be recorded in a solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.40 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Aromatic Protons (ortho to F) |

| ~ 7.10 - 7.20 | Triplet (t) or Multiplet (m) | 2H | Aromatic Protons (meta to F) |

| ~ 7.00 - 7.50 | Broad Singlet (br s) | 2H | -NH₂ Protons |

| ~ 4.10 - 4.20 | Singlet (s) | 2H | -CH₂- Protons (benzyl) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the two distinct carbons of the oxadiazole ring, the methylene carbon, and the carbons of the 4-fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | C=N of Oxadiazole Ring (C2) |

| ~ 161 - 163 | C-O of Oxadiazole Ring (C5) |

| ~ 160 - 164 (d, ¹JCF) | Aromatic Carbon attached to F (C-F) |

| ~ 131 - 133 (d, ³JCF) | Aromatic Carbons (ortho to CH₂) |

| ~ 129 - 131 (d, ⁴JCF) | Aromatic Carbon (ipso to CH₂) |

| ~ 115 - 117 (d, ²JCF) | Aromatic Carbons (meta to CH₂) |

| ~ 30 - 35 | -CH₂- Carbon (benzyl) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H, C=N, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3300 | Medium-Strong, Broad | N-H stretching (amino group) |

| ~ 3030 - 3080 | Medium | Aromatic C-H stretching |

| ~ 2920 - 2960 | Weak | Aliphatic C-H stretching (-CH₂-) |

| ~ 1640 - 1660 | Strong | C=N stretching (oxadiazole ring) |

| ~ 1580 - 1610 | Medium | C=C stretching (aromatic ring) |

| ~ 1500 - 1520 | Strong | N-H bending (amino group) |

| ~ 1220 - 1240 | Strong | Asymmetric C-O-C stretching (oxadiazole) |

| ~ 1000 - 1050 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 193. The fragmentation pattern would likely involve the cleavage of the benzyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment |

| 193 | [M]⁺ Molecular Ion |

| 109 | [C₇H₆F]⁺ (Fluorotropylium or benzyl cation) |

| 84 | [C₂H₂N₃O]⁺ (Oxadiazole-amine fragment) |

Experimental Protocols

The synthesis and spectroscopic analysis of this compound can be performed following established procedures for 1,3,4-oxadiazole derivatives.[1][9]

Synthesis Workflow

A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of a semicarbazide derivative. The general workflow is depicted below.

Caption: Proposed synthetic pathway for this compound.

Detailed Methodology

-

Synthesis of 2-(4-Fluorophenyl)acetohydrazide: 4-Fluorophenylacetic acid is first converted to its corresponding ethyl ester by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid or by using thionyl chloride. The resulting ester, ethyl 2-(4-fluorophenyl)acetate, is then refluxed with hydrazine hydrate to yield 2-(4-fluorophenyl)acetohydrazide. The product is typically purified by recrystallization.

-

Synthesis of 1-(2-(4-Fluorophenyl)acetyl)semicarbazide: The acetohydrazide intermediate is reacted with a source of the cyanate ion. A common method involves dissolving the hydrazide in an acidic aqueous solution and adding a solution of potassium cyanate while maintaining a low temperature. The resulting semicarbazide precipitates and can be collected by filtration.

-

Cyclization to this compound: The semicarbazide is subjected to dehydrative cyclization. This can be achieved by heating with a strong acid like concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then neutralized to precipitate the crude product, which is subsequently purified by column chromatography or recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Protocol

The following workflow outlines the steps for the comprehensive spectroscopic characterization of the synthesized compound.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijper.org [ijper.org]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. eu-opensci.org [eu-opensci.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions.[1][2][3][4] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[4][5][6] This technical guide consolidates the potential therapeutic applications of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine by examining the established biological activities of structurally related 1,3,4-oxadiazole-2-amine analogs. The insights provided herein are intended to guide further research and drug development efforts for this class of compounds.

Core Therapeutic Areas and Molecular Targets

Based on extensive studies of the 1,3,4-oxadiazole scaffold, the primary therapeutic areas of interest for compounds like this compound include oncology, neurodegenerative diseases, and inflammatory conditions.

Oncology

The 1,3,4-oxadiazole nucleus is a common feature in many anticancer agents.[1][2] Compounds bearing this scaffold have been shown to exhibit cytotoxic and antiproliferative effects across a wide range of cancer cell lines.

Potential Molecular Targets:

While the precise targets of this compound are yet to be elucidated, related compounds have been shown to interfere with various cancer-related pathways. These compounds can act as inhibitors of crucial enzymes or disrupt protein-protein interactions essential for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity of 1,3,4-Oxadiazol-2-amine Analogs

The following table summarizes the anticancer activity of representative N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, as evaluated by the National Cancer Institute (NCI) US protocol.[7][8] The data is presented as Growth Percent (GP).

| Compound | Cancer Cell Line | Cell Line Type | Growth Percent (GP) |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 18.22[8] |

| MDA-MB-435 | Melanoma | 15.43[8] | |

| T-47D | Breast Cancer | 34.27[8] | |

| HCT-15 | Colon Cancer | 39.77[8] | |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82[7] |

Neurodegenerative Diseases

Enzyme inhibition is a key mechanism through which 1,3,4-oxadiazole derivatives may exert therapeutic effects in neurodegenerative disorders such as Alzheimer's disease. Specifically, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a validated strategy for symptomatic treatment.[9]

Potential Molecular Targets:

-

Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine.

-

Butyrylcholinesterase (BChE): A secondary enzyme involved in acetylcholine hydrolysis.

Quantitative Data on Cholinesterase Inhibition by 1,3,4-Oxadiazol-2-amine Analogs

The table below presents the inhibitory activity of various 5-aryl-1,3,4-oxadiazol-2-amines against AChE and BChE.

| Compound | Target Enzyme | IC50 (µM) |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8[9] |

| BChE | > 53.1[9] |

Note: While a thiadiazole, this analog is structurally related and provides insight into potential activity.

Anti-inflammatory and Analgesic Activity

Derivatives of 1,3,4-oxadiazole have also been investigated for their anti-inflammatory and analgesic properties.[6]

Potential Molecular Targets:

The anti-inflammatory effects of this class of compounds may be attributed to the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key mediators of inflammation.

Experimental Protocols

Anticancer Activity Screening (NCI-60 Protocol)

This protocol involves screening test compounds against a panel of 60 human cancer cell lines.

Methodology:

-

Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Application: The test compound is added at a single concentration to the cell cultures.

-

Incubation: Cells are incubated for 48 hours.

-

Endpoint Measurement: Sulforhodamine B (SRB) protein assay is used to determine cell viability. The protein content is proportional to the number of viable cells.

-

Data Analysis: The growth percentage is calculated relative to control cells.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BChE activity.

Methodology:

-

Enzyme and Substrate Preparation: Solutions of AChE or BChE, the test compound, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in a phosphate buffer.

-

Reaction Initiation: The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by adding the substrate and Ellman's reagent (DTNB).

-

Spectrophotometric Measurement: The absorbance is measured at 412 nm. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Caption: Potential mechanism of anticancer action via kinase inhibition.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining IC50 values in enzyme inhibition assays.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive body of research on related 1,3,4-oxadiazole derivatives, key areas for investigation include oncology, neurodegenerative diseases, and inflammatory conditions. The provided data and experimental protocols offer a foundational framework for researchers to design and execute studies aimed at elucidating the specific therapeutic potential and mechanism of action of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize its pharmacological profile.

References

- 1. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. | Semantic Scholar [semanticscholar.org]

- 4. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine Interactions: A Technical Guide

Affiliation: Google Research

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the in silico modeling of a specific derivative, 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. We will explore its potential biological targets, outline detailed experimental protocols for computational analysis, and present hypothetical data to illustrate its potential interactions and pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive framework for the virtual screening and evaluation of this compound.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere of amide and ester functionalities, capable of participating in hydrogen bonding and enhancing pharmacological activity.[1] Derivatives of this scaffold have been reported to interact with various biological targets, including enzymes and receptors involved in cancer, inflammation, and microbial infections.[2][3][4] The subject of this guide, this compound, is a representative member of this class. In silico modeling techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable tools for elucidating the potential therapeutic applications of such novel compounds in the early stages of drug discovery.[5]

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally related 1,3,4-oxadiazole derivatives, several potential biological targets can be postulated for this compound. These include, but are not limited to, cyclooxygenase (COX) enzymes, various protein kinases, and microbial enzymes like peptide deformylase.[3][6]

For the purpose of this guide, we will focus on its potential as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.

COX-2 Signaling Pathway

The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). A simplified representation of the COX-2 signaling pathway is depicted below.

Caption: Simplified COX-2 signaling pathway and the putative inhibitory action of the compound.

In Silico Modeling Workflow

A typical in silico workflow for evaluating a novel compound involves several stages, from ligand and protein preparation to detailed interaction analysis and pharmacokinetic profiling.

Caption: A general workflow for the in silico analysis of a small molecule inhibitor.

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Protein Preparation:

-

The crystal structure of the target protein (e.g., human COX-2) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned using a force field (e.g., AMBER).

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using chemical drawing software.

-

The structure is converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).

-

Appropriate protonation states at physiological pH are assigned.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, Glide) is used to perform the simulation.

-

The binding site on the receptor is defined based on the location of the co-crystallized ligand or through blind docking.

-

The ligand is docked into the defined binding site, and multiple binding poses are generated.

-

The poses are scored based on their binding affinity (e.g., kcal/mol).

-

ADMET Prediction

ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a compound.

Protocol:

-

Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of the compound is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).

-

Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, and others.

-

-

Analysis: The predicted properties are compared against established ranges for orally active drugs (e.g., Lipinski's Rule of Five).

Data Presentation

The following tables summarize hypothetical quantitative data for the in silico modeling of this compound.

Table 1: Molecular Docking Results against COX-2

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | Arg120, Tyr355, Ser530 | 2 |

| Celecoxib (Reference) | -9.2 | Arg120, Tyr355, His90 | 3 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Recommended Range |

| Molecular Weight | 207.21 g/mol | < 500 g/mol |

| LogP | 1.85 | < 5 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| GI Absorption | High | High |

| BBB Permeant | No | No |

| CYP2D6 Inhibitor | No | No |

| Ames Toxicity | Non-mutagenic | Non-mutagenic |

Conclusion

The in silico modeling of this compound suggests that it has the potential to be a selective COX-2 inhibitor with a favorable pharmacokinetic profile. The hypothetical molecular docking study indicates strong binding affinity to the active site of COX-2, and the ADMET predictions suggest good oral bioavailability and a low toxicity profile. These computational findings provide a strong rationale for the synthesis and further experimental evaluation of this compound as a potential therapeutic agent. Further in vitro and in vivo studies are necessary to validate these computational predictions.

References

- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 1,3,4-Oxadiazoles: A Technical Guide to Synthesis and Therapeutic Discovery

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of novel 1,3,4-oxadiazole compounds.

The 1,3,4-oxadiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and the ability to form crucial hydrogen bonds.[3][4] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5][6][7] This technical guide provides an in-depth exploration of the synthesis of novel 1,3,4-oxadiazole derivatives, presents their biological activities with quantitative data, and elucidates key signaling pathways through which they exert their therapeutic effects.

Synthetic Methodologies: A Gateway to Novel Derivatives

The synthesis of the 1,3,4-oxadiazole ring can be achieved through several versatile and efficient methods. The most common strategies involve the cyclization of intermediates such as diacylhydrazines, acylhydrazones, and semicarbazides. These methods offer flexibility in introducing a wide range of substituents at the 2- and 5-positions of the oxadiazole core, enabling the systematic exploration of structure-activity relationships (SAR).

General Experimental Protocols

Below are detailed methodologies for the synthesis of key classes of 1,3,4-oxadiazole derivatives.

1. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones:

This common method involves the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone, followed by oxidative cyclization.[8]

-

Step 1: Formation of Acylhydrazone:

-

To a solution of an appropriate acid hydrazide (1 mmol) in ethanol (20 mL), add the corresponding aldehyde (1 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the acylhydrazone intermediate.

-

-

Step 2: Oxidative Cyclization:

-

Dissolve the acylhydrazone (1 mmol) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Add an oxidizing agent, for example, iodine (1.2 mmol) and potassium carbonate (2 mmol).[8]

-

Stir the reaction mixture at room temperature or heat as required for 2-8 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting solid, wash thoroughly with water and then with a dilute sodium thiosulfate solution to remove excess iodine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

2. Synthesis of 2-Amino-1,3,4-oxadiazoles from Semicarbazones:

This method utilizes the iodine-mediated oxidative cyclization of semicarbazones, which are readily prepared from aldehydes and semicarbazide.[9]

-

Step 1: Formation of Semicarbazone:

-

Dissolve semicarbazide hydrochloride (1 mmol) and sodium acetate (1 mmol) in a mixture of water and ethanol.

-

Add the desired aldehyde (1 mmol) to the solution and stir at room temperature for 1-2 hours.

-

The resulting precipitate is filtered, washed with water, and dried.

-

-

Step 2: Oxidative Cyclization:

-

Suspend the semicarbazone (1 mmol) in a suitable solvent like ethanol or dioxane.

-

Add iodine (1.2 mmol) and a base such as sodium bicarbonate or potassium carbonate (2-3 mmol).

-

Reflux the mixture for 3-6 hours.

-

After cooling, pour the reaction mixture into water and decolorize with sodium thiosulfate solution.

-

The precipitated 2-amino-1,3,4-oxadiazole is filtered, washed with water, and purified by recrystallization.

-

3. Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols:

This synthesis involves the reaction of an acid hydrazide with carbon disulfide in a basic medium.[10][11]

-

Step 1: Formation of Potassium Dithiocarbazinate Salt:

-

Dissolve the appropriate acid hydrazide (1 mmol) in absolute ethanol (20 mL).

-

Add potassium hydroxide (1.2 mmol) and stir until a clear solution is obtained.

-

Add carbon disulfide (1.5 mmol) dropwise while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ether, and dried.

-

-

Step 2: Cyclization:

-

Reflux the potassium salt (1 mmol) in water (10 mL) for 2-3 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6.

-

The precipitated 5-substituted-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and recrystallized from ethanol.

-

Biological Activities and Quantitative Data

1,3,4-Oxadiazole derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological data for representative compounds.

Table 1: Anticancer Activity of Novel 1,3,4-Oxadiazole Derivatives (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [12][13] |

| 4i | A549 (Lung) | 1.59 | [12][13] |

| 4l | A549 (Lung) | 1.80 | [12][13] |

| 4f | A549 (Lung) | 7.48 | [12][13] |

| 4g | C6 (Glioma) | 8.16 | [12][13] |

| 1o | HepG2 (Liver) | 8.6 | [9] |

| AMK OX-11 | HeLa (Cervical) | 11.26 | [14] |

| AMK OX-9 | A549 (Lung) | 20.73 | [14] |

| AMK OX-8 | A549 (Lung) | 25.04 | [14] |

| Compound 5 | U87 (Glioblastoma) | 35.1 | [15] |

| AMK OX-12 | HeLa (Cervical) | 42.11 | [14] |

Table 2: Antimicrobial Activity of Novel 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | S. aureus | 4-16 | [16] |

| OZE-II | S. aureus | 4-16 | [16] |

| 1b | S. faecalis | 4-64 | [9] |

| 1e | S. faecalis | 4-64 | [9] |

| 1g | S. faecalis | 4-64 | [9] |

| 5c | Gram-positive/negative bacteria | 0.5-8 | [17] |

| 5d | Gram-positive/negative bacteria | 0.5-8 | [17] |

| OZE-III | S. aureus | 8-32 | [16] |

| 2g | C. albicans | 8 | [9] |

| 2g | A. niger | 64 | [9] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which 1,3,4-oxadiazole compounds exert their biological effects is crucial for rational drug design. Several studies have elucidated their interactions with key cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer activity of 1,3,4-oxadiazoles is often attributed to their ability to induce apoptosis and inhibit cell proliferation by modulating critical signaling pathways. Two prominent pathways implicated are the NF-κB and STAT3 signaling cascades.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival.[1] Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[2][7] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[2][7]

STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is constitutively activated in many cancers, leading to increased cell proliferation, survival, and angiogenesis.[5][18] The activation of STAT3 is typically mediated by Janus kinases (JAKs). Some 1,3,4-oxadiazole compounds have been identified as inhibitors of STAT3 signaling, likely by interfering with its phosphorylation or dimerization, thereby preventing its nuclear translocation and transcriptional activity.[5][6]

Antimicrobial Mechanisms

The antimicrobial action of 1,3,4-oxadiazoles involves the inhibition of essential microbial enzymes and pathways that are distinct from those in mammalian cells, providing a basis for selective toxicity.

Experimental Workflow for Antimicrobial Evaluation:

A typical workflow for evaluating the antimicrobial potential of newly synthesized 1,3,4-oxadiazole compounds is outlined below.

Conclusion

The 1,3,4-oxadiazole moiety continues to be a highly fruitful scaffold for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make it an attractive target for medicinal chemists. This guide has provided a comprehensive overview of the key synthetic strategies, quantitative biological data, and mechanistic insights into the action of these promising compounds. The continued exploration of the vast chemical space around the 1,3,4-oxadiazole nucleus, guided by a deeper understanding of their molecular targets and signaling pathways, holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of 5-substituted-1,3,4-oxadiazol-2-amines

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-Substituted-1,3,4-Oxadiazol-2-amines

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It is considered a "privileged structure" due to its favorable physicochemical properties, including metabolic stability, the ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[1] The 2,5-disubstituted 1,3,4-oxadiazole core, particularly with an amine substituent at the 2-position, serves as a versatile template for designing novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for 5-substituted-1,3,4-oxadiazol-2-amines across various biological targets. It consolidates quantitative data from key studies, details relevant experimental protocols, and uses logical diagrams to illustrate synthetic pathways and SAR principles.

General Synthetic Pathway

The most common route for the synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of N-aryl-N'-(aroyl)semicarbazides. The general workflow begins with the reaction of an aromatic acid hydrazide with an aryl isocyanate or isothiocyanate, followed by a cyclization step, often using an acid catalyst or a dehydrating agent.

Caption: General workflow for the synthesis of target compounds.

Anticancer Activity

Derivatives of 1,3,4-oxadiazol-2-amine have been extensively evaluated for their antiproliferative activities against a wide range of cancer cell lines.[5][7] The National Cancer Institute (NCI) has screened numerous analogues, providing valuable data for establishing clear structure-activity relationships.[8][9]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity is significantly influenced by the nature and position of substituents on the two aromatic rings (the R1 ring at C5 and the R2 ring attached to the 2-amino group).

-

Substituents on the N-Aryl Ring (R2): The presence of electron-donating groups, such as methyl groups, on the N-aryl ring is often favorable for activity. For instance, an N-(2,4-dimethylphenyl) substitution has shown potent activity.[8][9]

-

Substituents on the 5-Aryl Ring (R1):

-

Electron-donating groups like methoxy (-OCH3) or hydroxy (-OH) on the 5-phenyl ring can enhance potency. The compound N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) showed particularly strong activity against the MDA-MB-435 melanoma cell line.[8][9]

-

Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), also contribute to activity, indicating that both electronic and steric factors play a crucial role.[9]

-

-

Heterocyclic Rings at C5 (R1): Replacing the 5-aryl ring with a heterocyclic moiety like furan can also result in active compounds.[9]

Caption: Key SAR determinants for anticancer activity.

Data Presentation: NCI-60 Cell Line Screening

The following table summarizes the anticancer activity of selected N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. The data is presented as Growth Percent (GP) from the NCI's single high-dose (10⁻⁵ M) assay. A lower GP value indicates higher cytotoxic activity.

| Compound ID | R1 (Substitution at C5) | R2 (Substitution at N) | Mean GP (%) | Most Sensitive Cell Line (GP %) |

| 4s [8][9] | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61 | MDA-MB-435 (Melanoma) (15.43) |

| 4u [8][9] | 4-Chlorophenyl | 2,4-Dimethylphenyl | 78.46 | MDA-MB-435 (Melanoma) (6.82) |

| 4v [9] | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | - | K-562 (Leukemia) (24.80) |

| 4j [9] | 3,4-Dimethoxyphenyl | 4-Bromophenyl | >97 | HOP-92 (Lung) (75.06) |

| 4x [9] | 2-Furyl | 2,4-Dimethylphenyl | - | - |

Experimental Protocol: NCI-60 One-Dose Assay

This protocol outlines the methodology used by the National Cancer Institute (NCI) for the initial screening of compounds against a panel of 60 human cancer cell lines.

-

Cell Line Panel: The screen utilizes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for attachment.

-

Compound Addition: The test compounds are dissolved in DMSO and added to the plates at a single final concentration of 10⁻⁵ M.

-

Incubation: Plates are incubated for an additional 48 hours.

-

Endpoint Measurement:

-

After incubation, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).

-

The cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis: The Growth Percent (GP) is calculated for each cell line. It compares the growth of treated cells to untreated control cells. A GP of 0 indicates total growth inhibition, while a value of -100 represents total cell kill.

Antimicrobial Activity

The 1,3,4-oxadiazol-2-amine scaffold is a well-established pharmacophore for developing agents with potent antibacterial and antifungal properties.[3][10] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Analysis

-

Antibacterial Activity:

-

The presence of a quinoline ring system incorporated into the structure can lead to strong effects against bacteria like C. tetani and S. typhi.[3]

-

For N-alkyl derivatives, chain lengths of 10 to 12 carbons have been shown to be optimal for antimycobacterial activity.[3]

-

Compounds with a furan ring at the C5 position have demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria.[11]

-

The presence of electronegative groups such as chloro (-Cl) or nitro (-NO2) on a C5-phenyl ring generally enhances antimicrobial effects.[11]

-

-

Antifungal Activity:

-

Derivatives bearing a 4-chlorophenyl group at the C5 position have shown promising activity against fungal strains like Candida albicans and Aspergillus niger.[12]

-

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of selected compounds, with data presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | R1 (Substitution at C5) | R2 (Substitution at N) | Organism | MIC (µg/mL) |

| 1b [12] | 4-Chlorophenyl | -H | Streptococcus faecalis | 4-64 |

| 1e [12] | 2,4-Dichlorophenyl | -H | MRSA | 4-64 |

| 1g [12] | 4-Nitrophenyl | -H | MSSA | 4-64 |

| 2g [12] | 4-Chlorophenyl | -H (Thiadiazole analogue) | Candida albicans | 8 |

| 21c [3] | 4-Pyridyl | Dodecyl | M. tuberculosis | 4-8 (µM) |

Experimental Protocol: Microbroth Dilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted (usually two-fold) in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (broth only, and broth with inoculum but no compound) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Conclusion

The 5-substituted-1,3,4-oxadiazol-2-amine scaffold is a highly versatile and promising framework in drug discovery. The structure-activity relationship studies reveal that targeted modifications at the C5 and N2 positions can effectively modulate potency and selectivity against various biological targets. For anticancer activity, substitutions with electron-donating groups on both phenyl rings are particularly effective. In the antimicrobial realm, lipophilic N-alkyl chains and electron-withdrawing groups on the C5-aryl ring enhance activity. The continued exploration of this chemical space, guided by the SAR principles outlined herein, holds significant potential for the development of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and potential biological activities associated with the preliminary cytotoxicity screening of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine. While specific experimental data for this particular compound is not extensively available in public literature, this document outlines the standard procedures and expected outcomes based on the well-documented anticancer properties of the 1,3,4-oxadiazole scaffold.[1][2][3][4] This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

Core Concepts in Cytotoxicity Screening

Preliminary cytotoxicity screening is a crucial first step in the drug discovery process. It aims to assess the potential of a compound to kill or inhibit the proliferation of cancer cells. This is typically achieved through in vitro assays that measure cell viability or metabolic activity after exposure to the test compound. The results from these assays, often expressed as an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro), help in identifying promising candidates for further development.

Comparative Cytotoxicity of 1,3,4-Oxadiazole Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the cytotoxic activities of various structurally related 1,3,4-oxadiazole derivatives against different cancer cell lines. This data highlights the broad anticancer potential of the 1,3,4-oxadiazole core.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 | Not Speci. | 0.7 ± 0.2 | 5-Fluorouracil |

| 2-(2,3-Dihydrobenzo[b][1][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Not Speci. | Not Speci. | 1.27 ± 0.05 | Not Speci. |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2, etc. | TRAP PCR-ELISA | 1.18 ± 0.14 | Staurosporine |

| AMK OX-8 | A549 | MTT | 25.04 | Not Speci. |

| AMK OX-9 | A549 | MTT | 20.73 | Not Speci. |

| AMK OX-11 | A549 | MTT | 45.11 | Not Speci. |

| AMK OX-12 | A549 | MTT | 41.92 | Not Speci. |

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | MTT | 27.5 | Not Speci. |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 | Not Speci. | Growth % = 15.43 | Not Speci. |

| N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 | Not Speci. | Growth % = 6.82 | Not Speci. |

Experimental Protocols

The following are detailed methodologies for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][8]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[10][11]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10][12]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess media.[10][12] Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10][11][12]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10][12]

-

Solubilization: After the plates have dried, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[10][12]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[13] The amount of LDH released into the culture medium is proportional to the number of damaged cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[14]

-

Enzymatic Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[14]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

-

Stop Reaction: Add 50 µL of a stop solution to each well.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. A reference wavelength of 680 nm should also be measured and subtracted from the 490 nm reading to remove background absorbance.[14]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.

Caption: A generalized workflow for conducting in vitro cytotoxicity assays.